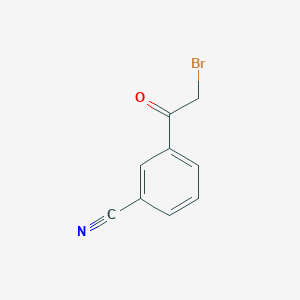

3-(2-Bromoacetyl)benzonitrile

概要

説明

Synthesis Analysis

The synthesis of brominated aromatic nitriles, such as those related to 3-(2-Bromoacetyl)benzonitrile, involves the use of readily accessible precursors. An efficient method for synthesizing 2-bromo-3-aroyl-benzo[b]furans is described, which could be analogous to the synthesis of this compound . The bromo group in these compounds serves as a versatile synthetic handle, allowing for further functionalization through palladium-mediated couplings and direct nucleophilic substitutions .

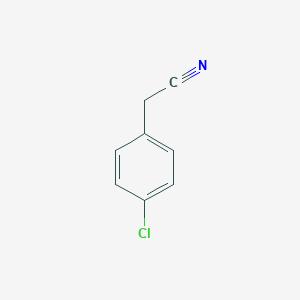

Molecular Structure Analysis

The molecular structure of related compounds, such as o-(bromomethyl)benzonitrile, has been determined through crystallography. The structure of o-(bromomethyl)benzonitrile is monoclinic with specific unit-cell dimensions, and the benzyl ring and C-C bond lengths are consistent with typical aromatic compounds . This information provides a basis for understanding the structural characteristics that might be expected for this compound.

Chemical Reactions Analysis

The presence of the bromo and nitrile groups in these compounds suggests reactivity that could be exploited in various chemical reactions. For instance, the 2-bromo group in 2-bromo-3-aroyl-benzo[b]furans is used for further chemical transformations . Similarly, the conversion of an aryl bromide to the corresponding aryllithium is reported, which indicates the potential for this compound to undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic nitriles can be inferred from related compounds. For example, the presence of rotational isomers and the behavior of NMR peaks upon heating provide insights into the dynamic properties of these molecules . Additionally, the formation of hydrogen-bonded chains and sheets in compounds with similar functional groups suggests that this compound may also exhibit specific supramolecular arrangements .

科学的研究の応用

Anticancer Activity and DNA Binding

- A study by Bera et al. (2021) demonstrates the synthesis of a ligand from 4-(2-bromoacetyl)benzonitrile, which exhibits potential anticancer activity against U937 human monocytic cells. It also shows intercalative DNA binding properties.

Microbial Degradation in Soil and Subsurface Environments

- The microbial degradation of benzonitrile herbicides, which include compounds related to 3-(2-Bromoacetyl)benzonitrile, in soil and subsurface environments is discussed by Holtze et al. (2008). This study provides insights into degradation pathways and involved degrader organisms.

Labeling Compounds for Research

- Ekhato and Rinehart (2011) mention the transformation of 4-(2-bromoacetyl)benzonitrile into labeled compounds for research, indicating its utility in creating derivatives for scientific study.

Applications in Organometallic Chemistry

- The hydration of nitriles in aqueous solutions, involving compounds like this compound, is explored in organometallic chemistry as demonstrated by Breno, Pluth, and Tyler (2003).

Synthesis of Novel Crown Ether-Substituted Phthalocyanines

- Research by Koçak et al. (2000) involves the synthesis of novel macrocycles from 4′-(α-bromoacetyl)benzo-15-crown-5, highlighting the versatility of this compound derivatives in creating complex compounds.

Cytotoxic Effects Study

- A study of the cytotoxic effects of benzonitrile pesticides, related to this compound, is presented by Lovecká et al. (2015). This research contributes to understanding the environmental and health impacts of these compounds.

Antimicrobial Activity of Derivatives

- The antimicrobial activity of certain derivatives originating from benzonitrile compounds is explored in studies by Kumar et al. (2022) and Darwish et al. (2014), indicating the potential of this compound in developing antibacterial and antifungal agents.

Corrosion Inhibition Studies

- The effectiveness of benzonitrile derivatives as corrosion inhibitors for mild steel is demonstrated in a study by Chaouiki et al. (2018), highlighting another industrial application.

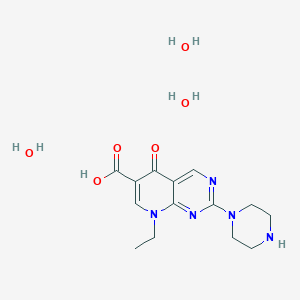

Dye Sensitized Solar Cells

- Benzonitrile-based electrolytes, closely related to this compound, have been shown to be effective in dye-sensitized solar cells, as discussed by Latini et al. (2014).

Pharmaceutical Synthesis and Imaging Studies

- The role of this compound derivatives in pharmaceutical synthesis and imaging studies is highlighted in research by Li et al. (2003).

Safety and Hazards

3-(2-Bromoacetyl)benzonitrile is classified as having acute toxicity (Category 3) for oral, dermal, and inhalation exposure. It can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

Target of Action

This compound is often used as an organic synthesis intermediate and pharmaceutical intermediate

Mode of Action

It’s known that bromoacetyl groups can act as electrophiles, reacting with nucleophilic sites on biological targets . This can lead to changes in the target’s function or structure.

Biochemical Pathways

As a bromoacetyl compound, it may potentially react with proteins or other biomolecules, altering their function and potentially affecting multiple biochemical pathways .

Result of Action

Given its reactivity, it could potentially modify proteins or other biomolecules, leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of 3-(2-Bromoacetyl)benzonitrile can be influenced by various environmental factors . These may include pH, temperature, and the presence of other reactive species. For instance, its reactivity as an electrophile might be enhanced in a more basic environment.

特性

IUPAC Name |

3-(2-bromoacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCGNFLHRINYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370989 | |

| Record name | 3-(2-Bromoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50916-55-7 | |

| Record name | 3-(2-Bromoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromoacetyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)

![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)